1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride
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Overview
Description
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1,3-thiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Reflux conditions
Duration: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
Uniqueness
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is unique due to its specific trifluoromethyl-thiazole structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C5H6ClF3N2S |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)3-2-10-4(1-9)11-3;/h2H,1,9H2;1H |
InChI Key |
HHKVIGQLFQMIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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